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molecular formula C7H11N3OS B8692082 5-Morpholin-4-yl-thiazol-2-ylamine

5-Morpholin-4-yl-thiazol-2-ylamine

Cat. No. B8692082
M. Wt: 185.25 g/mol
InChI Key: LXGWQRZTMXETBO-UHFFFAOYSA-N
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Patent
US08501955B2

Procedure details

To a mixture of 2-amino-5- bromothiazole monohydrobromide (2 gm, 7.69 mmol) and powdered potassium carbonate (2.1 gm, 15.38 mmol) in DMF (20 mL) was added morpholine (1.34 ml, 15.38 mmol) under argon atmosphere and heated at 60° C. for 3 hr. Reaction mixture was cooled to rt and poured over ice cold water (100 ml), extracted with ethylacetate (3×100 ml), washed with brine solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. To the residue, diisopropyl ether (50 mL) was added, after stirring for 30 minutes product precipitated out, which was filtered and dried under vacuum to provide 5-morpholin-4-yl-thiazol-2-ylamine (0.95 gm).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[S:4][C:5](Br)=[CH:6][N:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>CN(C=O)C>[N:15]1([C:5]2[S:4][C:3]([NH2:2])=[N:7][CH:6]=2)[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Br.NC=1SC(=CN1)Br
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.34 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
after stirring for 30 minutes product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×100 ml)
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, diisopropyl ether (50 mL) was added
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
which was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCOCC1)C1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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